8-Aminoquinaldine

Coordination chemistry Stability constants Analytical reagents

8-Aminoquinaldine (8-Amino-2-methylquinoline; CAS 18978-78-4) is the non-substitutable 2-methyl-substituted aminoquinoline for quinophthalone pigment and metal sensor applications. The C2 methyl group is structurally mandatory: it alone enables condensation with tetrachlorophthalic anhydride to form C.I. Pigment Yellow 138—unsubstituted 8-aminoquinoline fails this pathway entirely. In metal chelation, the 2-methyl steric effect reduces complex stability by ~10–12% versus 8-aminoquinoline, providing tunable affinity for Cu(II), Zn(II), and Pb(II) detection. Procure specifically the 2-methyl analog to ensure synthetic compatibility and reproducible analytical performance.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 18978-78-4
Cat. No. B105178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminoquinaldine
CAS18978-78-4
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2N)C=C1
InChIInChI=1S/C10H10N2/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,11H2,1H3
InChIKeyJHIAOWGCGNMQKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility19 [ug/mL]

8-Aminoquinaldine (CAS 18978-78-4): Technical Specifications and Procurement Guide


8-Aminoquinaldine (8-Amino-2-methylquinoline; CAS: 18978-78-4) is a substituted heterocyclic aromatic amine belonging to the 8-aminoquinoline class, distinguished by a methyl substituent at the 2-position of the quinoline ring [1]. This structural modification imparts specific physicochemical properties that differentiate it from unsubstituted 8-aminoquinoline in metal chelation and synthetic applications [2]. As an off-white to yellow-greenish crystalline powder with a melting point of 56–58 °C and molecular weight of 158.20 g/mol, it serves as a critical building block in coordination chemistry, analytical reagent development, and industrial pigment synthesis .

8-Aminoquinaldine: Why Analogues Cannot Be Casually Substituted


8-Aminoquinaldine is frequently interchanged with its structural congener 8-aminoquinoline in literature searches, yet this substitution is chemically unsound for quantitative applications. The presence of the 2-methyl group in 8-aminoquinaldine introduces steric hindrance that directly alters metal ion coordination geometry and complex stability relative to the unsubstituted 8-aminoquinoline [1]. Furthermore, this methyl substitution is essential for specific downstream synthetic pathways in industrial dye manufacturing, where alternative aminoquinolines fail to yield the desired quinophthalone pigment structure [2]. Generic procurement without verifying this specific substitution pattern risks compromised analytical sensitivity in metal detection assays and incompatible reactivity in pigment synthesis workflows.

8-Aminoquinaldine: Quantified Differentiation from Structural Analogs


Metal Complex Stability Constants: 8-Aminoquinaldine vs. 8-Aminoquinoline

The 2-methyl substituent in 8-aminoquinaldine reduces the stability of its bivalent metal complexes relative to the unsubstituted 8-aminoquinoline ligand. This is a direct steric effect that must be considered when designing chelation-based analytical assays or metal extraction protocols [1].

Coordination chemistry Stability constants Analytical reagents

Quinophthalone Pigment Synthesis: Exclusive Reactivity of the 2-Methyl Substrate

8-Aminoquinaldine is the specifically required aminoquinoline substrate for the industrial synthesis of high-performance quinophthalone yellow pigments (e.g., Pigment Yellow 138). Alternative aminoquinolines lacking the 2-methyl group do not condense to yield the correct phthalimidoquinophthalone chromophore structure with the required lightfastness and thermal stability properties [1] [2].

Dye chemistry Pigment synthesis Industrial intermediates

8-Aminoquinaldine as a Core Scaffold for Antimalarial Derivatives

The 8-aminoquinaldine core (8-amino-2-methylquinoline) serves as a critical building block for derivatization into antimalarial and anti-infective agents. Research demonstrates that conjugating ring-substituted 8-aminoquinolines with amino acids and dipeptides yields compounds with in vitro antimalarial activity against chloroquine-sensitive strains [1]. The 2-methyl group influences the pharmacokinetic profile and metabolic stability of derived drug candidates relative to unsubstituted analogs.

Medicinal chemistry Antimalarial agents Drug development

Physicochemical Specifications Across Commercial Suppliers

Commercial 8-aminoquinaldine is available at purities of ≥98.0% (by titration) to ≥99% (by GC). TCI America reports purity >98.0%(T) with appearance ranging from white to amber to dark green powder/crystal [1]. ChemImpex offers ≥99% (GC) purity with appearance as yellow to greenish brown crystalline powder . The higher purity grades (≥99%) are recommended for sensitive analytical and medicinal chemistry applications.

Quality control Purity specifications Procurement

8-Aminoquinaldine: Validated Application Scenarios Based on Differential Evidence


High-Performance Yellow Pigment Manufacturing (Pigment Yellow 138)

8-Aminoquinaldine is the non-substitutable aminoquinoline feedstock for synthesizing quinophthalone-based yellow pigments. Condensation with tetrachlorophthalic anhydride at 150–250 °C in the presence of ZnCl₂ yields dyes with exceptional lightfastness, thermal stability, and insolubility in organic solvents [1]. Alternative 8-aminoquinoline analogs lacking the 2-methyl group do not participate in this condensation pathway and cannot produce the target pigment structure. Industrial pigment manufacturers must specifically procure 8-aminoquinaldine to maintain product color shade and stability specifications [2].

Metal Ion Chelation Studies and Analytical Reagent Development

8-Aminoquinaldine functions as a bidentate ligand for bivalent metal ions including Cu(II), Ni(II), Zn(II), Cd(II), and Pb(II). Direct comparative data demonstrate that the 2-methyl group reduces complex stability constants by approximately 10–12% compared to 8-aminoquinoline across multiple metals [1]. Researchers developing selective metal extraction protocols or colorimetric/fluorometric metal sensors should procure 8-aminoquinaldine specifically when moderate binding affinity (log K₁ values of 1.79–2.95 for the tested metals) is desirable, or when steric tuning of the coordination sphere is required.

Medicinal Chemistry: 8-Aminoquinoline-Based Anti-Infective Scaffolds

The 8-aminoquinaldine core serves as a foundational building block for synthesizing antimalarial and anticoccidial drug candidates. Ring-substituted derivatives and amino acid/dipeptide conjugates have been evaluated for in vitro antimalarial activity against chloroquine-sensitive strains and for β-hematin inhibition [1]. Procurement of the 2-methyl substituted analog (8-aminoquinaldine) rather than unsubstituted 8-aminoquinoline may be warranted for medicinal chemistry programs seeking to modulate metabolic stability or explore structure-activity relationships at the quinoline 2-position.

Fluorescent Probe and Chemical Sensor Development

8-Aminoquinaldine and its derivatives are employed in the development of fluorescent probes for transition and heavy metal ion detection. The 8-aminoquinoline framework undergoes fluorescence enhancement or quenching upon metal ion coordination, enabling selective Zn²⁺, Cu²⁺, and other metal ion sensing in biological and environmental samples [1] [2]. The 2-methyl substituent influences the emission wavelength and binding selectivity relative to unsubstituted analogs, making this specific compound the appropriate choice for probe optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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